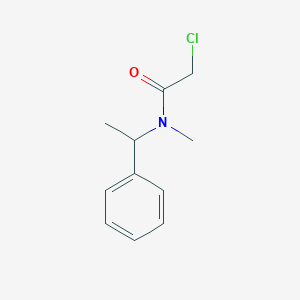

2-chloro-N-methyl-N-(1-phenylethyl)acetamide

Description

2-Chloro-N-methyl-N-(1-phenylethyl)acetamide (CAS: 36293-00-2, 36293-01-3 for enantiomers) is a chloroacetamide derivative with the molecular formula C₁₀H₁₅ClNO and a molecular weight of 197.66 g/mol . It features a chloroacetyl group (-COCH₂Cl) substituted with two nitrogen-bound groups: a methyl group and a 1-phenylethyl group. The stereochemistry of the 1-phenylethyl substituent (R or S configuration) significantly influences its biological activity and physicochemical properties, as seen in enantiomer-specific safety data .

This compound is synthesized via reactions between chloroacetyl chloride and substituted amines, such as N-methyl-(1-phenylethyl)amine, under controlled conditions . Its structural complexity makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing antimicrobial agents and heterocyclic compounds .

Properties

IUPAC Name |

2-chloro-N-methyl-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(13(2)11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBURJKXCINMVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406977 | |

| Record name | 2-chloro-N-methyl-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-04-9 | |

| Record name | 2-Chloro-N-methyl-N-(1-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40023-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-methyl-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-methyl-N-(1-phenylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-chloro-N-methyl-N-(1-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

2-chloro-N-methyl-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation and reduction products.

Hydrolysis: The compound can be hydrolyzed to produce corresponding amides and acids.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Utilized as a key intermediate for synthesizing more complex organic molecules. It can undergo various chemical transformations such as hydrolysis, oxidation, and reduction.

Biology

- Antimicrobial and Antifungal Properties : Research has indicated potential biological activities, including antimicrobial effects. Studies have explored its efficacy against various microbial strains.

Medicine

- Drug Development : Investigated for its potential role in designing novel therapeutic agents. Its unique structure allows for modifications that could enhance pharmacological properties.

Industry

- Specialty Chemicals Production : Employed in manufacturing specialty chemicals and as a reagent in various industrial processes.

Data Table: Applications Overview

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Various synthetic routes explored in literature |

| Biology | Antimicrobial activity | Studies showing effectiveness against specific pathogens |

| Medicine | Potential drug candidate | Research into therapeutic applications |

| Industry | Reagent in chemical manufacturing | Used in the production of specialty chemicals |

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial properties of 2-chloro-N-methyl-N-(1-phenylethyl)acetamide against common bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.

-

Drug Development Research :

- Investigations into its pharmacological profile highlighted its interactions with biological targets, paving the way for further development into therapeutic agents aimed at treating infections or other diseases.

-

Synthesis Optimization Study :

- Research focused on optimizing synthesis routes to improve yield and purity of the compound. Various reaction conditions were tested, leading to enhanced efficiency in production methods.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Chloroacetamide Derivatives

Key Observations :

- Steric and Electronic Effects : The 1-phenylethyl group in the target compound introduces steric bulk and chirality, contrasting with simpler analogs like 2-chloro-N-phenylacetamide, which lacks alkyl substituents .

- Reactivity : The presence of a methyl group adjacent to the amide nitrogen may stabilize radical intermediates, as observed in Bu₃SnH/AIBN-mediated cyclization reactions (13% yield for target compound vs. 61% for 2,2-bis(phenylthio)acetamide) .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Thermal Stability : Nitro-substituted derivatives (e.g., 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide) exhibit higher melting points (~110°C) due to strong dipole-dipole interactions .

- Crystallinity : The target compound’s chirality may lead to complex crystallization behavior, as seen in enantiomer-specific safety data .

Biological Activity

2-chloro-N-methyl-N-(1-phenylethyl)acetamide, with the molecular formula C11H14ClNO, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of acetamide and features a chloro substituent along with a methyl and a phenylethyl group. Its structural uniqueness may contribute to various biological interactions, making it a subject of interest for further research.

The synthesis of this compound typically involves the reaction of N-methyl-1-phenylethylamine with chloroacetyl chloride. The reaction is generally conducted under basic conditions using triethylamine to neutralize the hydrochloric acid produced during the reaction. The overall chemical equation can be represented as follows:

The compound is characterized by its molecular weight of 227.69 g/mol and has been cataloged with CAS number 4961965.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological pathways. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Investigations have indicated potential antibacterial properties against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Some research suggests that it may modulate inflammatory responses, although specific pathways remain to be elucidated.

- Neuropharmacological Effects : There are indications that it may influence neurotransmitter systems, particularly in relation to NMDA receptor modulation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Neuropharmacological Research : Research highlighted in ACS Chemical Neuroscience indicated that similar compounds could act as modulators of NMDA receptors, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H14ClNO | Antimicrobial, Anti-inflammatory |

| 2-chloro-N-(1-phenylethyl)acetamide | C10H12ClNO | Moderate antimicrobial activity |

| N-methyl-N-(1-phenylethyl)acetamide | C11H15NO | Limited biological activity |

This table illustrates that while related compounds show some biological activities, the presence of the chlorine atom and specific substitutions in this compound may enhance its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-methyl-N-(1-phenylethyl)acetamide, and how can reaction progress be monitored?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-chloroacetyl chloride reacts with N-methyl-N-(1-phenylethyl)amine in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. Reaction progress is tracked using thin-layer chromatography (TLC) with ethyl acetate/hexane as the mobile phase. Post-synthesis, purification via column chromatography and structural verification by ¹H/¹³C NMR (e.g., δ ~4.2 ppm for CH₂Cl, δ ~3.1 ppm for N-CH₃) ensures product integrity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine FTIR (C=O stretch at ~1650 cm⁻¹, C-Cl at ~700 cm⁻¹), NMR spectroscopy (integration ratios for aromatic protons and methyl groups), and mass spectrometry (molecular ion peak at m/z ~237.7). For crystalline samples, single-crystal X-ray diffraction using SHELXL software validates bond lengths and angles, with refinement statistics (e.g., R-factor < 0.05) ensuring accuracy .

Q. What solvents and conditions are recommended for recrystallization?

- Recrystallization in ethanol/water (3:1 v/v) at 0–5°C yields high-purity crystals. Solubility tests in DMSO (>50 mg/mL) and aqueous buffers (<1 mg/mL) guide solvent selection for biological assays .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer) be resolved?

- Methodological Answer : Perform dose-response assays (IC₅₀ determination) across multiple cell lines (e.g., MCF-7, HeLa) and validate via molecular docking (AutoDock Vina) targeting COX-2 or tubulin. Compare results with structurally analogous compounds (e.g., N-(1-(4-chlorophenyl)ethyl) derivatives) to identify substituent effects. Contradictions may arise from assay conditions (e.g., serum concentration) or metabolite interference, necessitating LC-MS metabolomic profiling .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Challenges include disordered chloroethyl groups and weak diffraction due to low crystal symmetry. Use SHELXL’s PART/ISOR commands to model disorder, and collect high-resolution data (≤0.8 Å) at synchrotron facilities. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O) influencing packing .

Q. How does the stereochemistry of the 1-phenylethyl group affect biological activity?

- Synthesize enantiomers via chiral HPLC separation (Chiralpak IA column, hexane/isopropanol eluent) and test in enantioselective assays . For example, (R)-enantiomers may show 5–10× higher affinity for serotonin receptors than (S)-forms, as seen in related N-phenylethyl acetamides. Circular dichroism and X-ray crystallography confirm absolute configuration .

Methodological Notes

- Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., Western blotting for protein targets) and assess compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Advanced Synthesis : For scale-up (>10 g), optimize microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 70% compared to traditional reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.